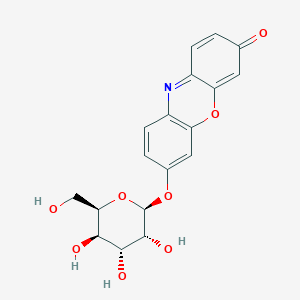
Resorufin-beta-D-galactopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Resorufin-beta-D-galactopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C18H17NO8 and its molecular weight is 375.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biochemical Assays
Beta-Galactosidase Activity Measurement
Resorufin-beta-D-galactopyranoside is primarily used to quantify beta-galactosidase activity in different biological samples. The enzyme catalyzes the hydrolysis of this substrate into resorufin and galactose, which can be detected through fluorescence. This property allows researchers to measure enzyme activity with high sensitivity. For instance, studies have reported a detection limit of 1.5 x 10^{-15} M (approximately 900 molecules) using capillary electrophoresis combined with laser-induced fluorescence detection .
High-Throughput Screening
Due to its fluorogenic properties, this compound is also employed in high-throughput screening assays to identify potential inhibitors of beta-galactosidase. This application is crucial in drug discovery and development, particularly for diseases associated with glycosylation defects .
Cell Biology and Molecular Biology
Gene Expression Studies
The compound serves as a reporter substrate in gene expression studies involving beta-galactosidase genes (lacZ gene). By measuring the fluorescence intensity, researchers can infer the level of gene expression in various cell types, including mammalian cells and bacteria .
Senescence-Associated Beta-Galactosidase Activity
this compound is utilized to quantify senescence-associated beta-galactosidase activity in human fibroblast cells. This application is significant in aging research and understanding cellular senescence mechanisms .
Environmental and Clinical Applications
Detection of Pathogens
In environmental microbiology, this compound has been used to detect beta-galactosidase activity in pathogenic bacteria, aiding in the identification of microbial contamination in water and food samples .
Clinical Diagnostics
The substrate's ability to indicate enzyme activity has potential clinical applications, such as diagnosing lactose intolerance or other metabolic disorders linked to beta-galactosidase deficiency .
Research Case Studies
Análisis De Reacciones Químicas
Enzymatic Hydrolysis Mechanism
The primary reaction involves β-galactosidase catalyzing the cleavage of the glycosidic bond between resorufin and β-D-galactopyranoside. This process releases resorufin, which exhibits fluorescence at 570/580 nm . The enzyme employs a two-step mechanism:
-
Step 1: The substrate binds in a "shallow" mode (E_s- Gal-OR) and transitions to a "deep" mode (E_d- Gal-OR), facilitated by the active-site residues Glu461 (acid/base catalyst) and Glu537 (nucleophile) .
-
Step 2: The deep-mode complex undergoes two transition states (E_d- TS1 and E_d- TS2), where Glu461 donates a proton to the galactosidic oxygen, and Glu537 forms a covalent intermediate .
Key Structural Requirements:
-
Hydroxyl groups at positions 2, 3, and 4 of the galactose moiety are critical for binding and catalysis .
-
Substrates with modifications at these positions (e.g., fluorinated or deoxy derivatives) exhibit reduced or no activity .
Solubility and Stability
The compound’s solubility varies depending on the solvent:
Storage Recommendations:
Reverse Reaction with d-Galactal
At high concentrations, β-galactosidase catalyzes the reverse reaction with d-galactal and glucose, forming a covalent intermediate (2-deoxy-galactose) . This reaction highlights the enzyme’s flexibility in substrate recognition.
Comparison with Other Substrates
| Property | Resorufin β-D-galactopyranoside | FDG |
|---|---|---|
| Hydrolysis Steps | Single-step | Two-step |
| Fluorescence | Red (570/580 nm) | Blue (440 nm) |
| Interference | Low | High |
Propiedades
Fórmula molecular |
C18H17NO8 |
|---|---|
Peso molecular |
375.3 g/mol |
Nombre IUPAC |
7-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxazin-3-one |
InChI |
InChI=1S/C18H17NO8/c20-7-14-15(22)16(23)17(24)18(27-14)25-9-2-4-11-13(6-9)26-12-5-8(21)1-3-10(12)19-11/h1-6,14-18,20,22-24H,7H2/t14-,15+,16-,17-,18-/m1/s1 |
Clave InChI |
QULZFZMEBOATFS-CWQOZTLDSA-N |
SMILES isomérico |
C1=CC2=C(C=C1O[C@H]3[C@@H]([C@@H]([C@H]([C@H](O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 |
SMILES canónico |
C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 |
Sinónimos |
esorufin galactopyranoside resorufin-beta-D-galactopyranoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















